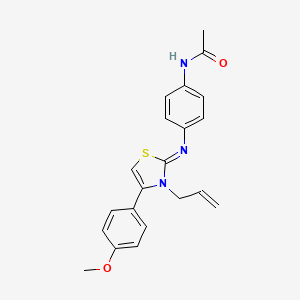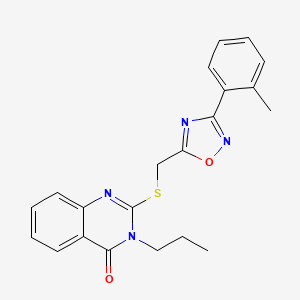
2-(5-Bromo-2-methylthiophen-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
BMMA can be synthesized through several methods, including the reaction of 5-bromo-2-methylthiophene with chloroacetic acid in the presence of a catalyst, or by using bromoacetic acid and 5-bromo-2-methylthiophene in the presence of a base. The resulting compound can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy.Molecular Structure Analysis
The molecular formula of BMMA is C7H7BrO2S. The InChI code is 1S/C7H7BrO2S/c1-4-5(3-7(9)10)2-6(8)11-4/h2H,3H2,1H3,(H,9,10) . The molecular weight is 235.1 .科学的研究の応用
Synthesis Techniques
Research has led to the development of various synthesis techniques for thiophene derivatives, including 2-(5-Bromo-2-methylthiophen-3-yl)acetic acid. One notable method is the Willgerodt-Kindler reaction under phase-transfer conditions, which has been effective for synthesizing novel (5-aryl-2-methylthiophen-3-yl)acetic acids from 3-aryl-3chloroacrylaldehydes (Podshibyakin et al., 2016).
Molecular Structure Analysis
Studies involving thiophene derivatives have also focused on understanding their molecular structures. For instance, density functional theory (DFT) investigations were performed on different synthesized analogues to determine their structural characteristics, including their frontier molecular orbitals and molecular electrostatic potential (Rizwan et al., 2021).
Chemical Reactivity and Transformations
The chemical reactivity of thiophene derivatives, such as this compound, is another area of research. Studies have investigated how these compounds react under various conditions, such as in the nitration process where transformations occur due to ipso attack of the nitryl cation (Mochalov et al., 1981).
Applications in Organic Electronics
Research has also explored the use of thiophene derivatives in the field of organic electronics. For example, the selective direct arylation of 3-bromo-2-methylthiophene to form a library of 2-aryl-4-bromo-5-methylthiophenes demonstrates their potential as building blocks for functional organic electronic materials (Vamvounis & Gendron, 2013).
Corrosion Inhibition
A unique application of thiophene derivatives is in corrosion inhibition. For instance, N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline, a thiophene derivative, has shown effectiveness as a corrosion inhibitor for zinc metal in hydrochloric acid solution (Assad et al., 2015).
作用機序
Target of Action
The primary targets of 2-(5-Bromo-2-methylthiophen-3-yl)acetic acid are currently unknown . The presence of the heterocyclic thiophene ring and carboxylic acid functionality suggests potential for exploring this molecule’s biological activity.
Mode of Action
It’s hypothesized that the compound may interact with specific enzymes or receptors in the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
生化学分析
Biochemical Properties
It is known that thiophene derivatives, which include this compound, have been found to have a variety of biological effects . These compounds can interact with multiple receptors, enzymes, and other biomolecules
Cellular Effects
It is suggested that this compound might have potential interactions with specific enzymes or receptors in the body. These interactions could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that this compound interacts with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
特性
IUPAC Name |
2-(5-bromo-2-methylthiophen-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-4-5(3-7(9)10)2-6(8)11-4/h2H,3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQURUSYXUFAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)Br)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1536868-96-8 |
Source


|
| Record name | 2-(5-bromo-2-methylthiophen-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide](/img/structure/B2798555.png)
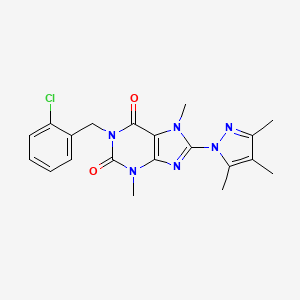

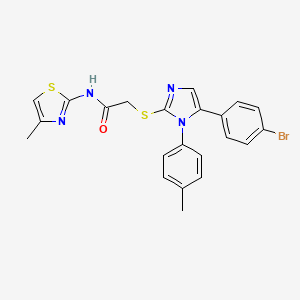
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![6-ethyl 3-methyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2798561.png)

![4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2798567.png)
![methyl 5-cyano-1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-6-oxopyridine-3-carboxylate](/img/structure/B2798571.png)
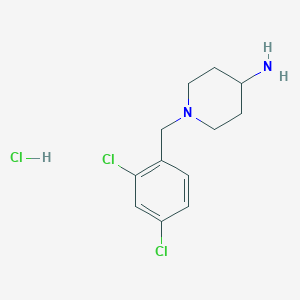
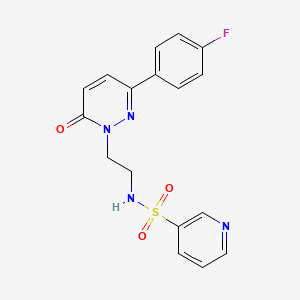
![2-[[1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2798574.png)
